

# IUPAC name for 1-butylcyclobutan-1-ol

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## Compound of Interest

Compound Name: 1-Butylcyclobutanol

Cat. No.: B13815066

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An In-depth Technical Guide to 1-Butylcyclobutan-1-ol for Researchers, Scientists, and Drug Development Professionals

## Introduction

1-Butylcyclobutan-1-ol is a tertiary alcohol containing a cyclobutane ring. Its International Union of Pure and Applied Chemistry (IUPAC) name is 1-butylcyclobutan-1-ol[1]. This compound is of significant interest to the fields of medicinal chemistry and drug development due to the unique structural and physicochemical properties conferred by the cyclobutane and tertiary alcohol moieties.

Cyclobutane rings are increasingly utilized in medicinal chemistry to introduce conformational rigidity, improve metabolic stability, and serve as non-planar bioisosteres for other cyclic or aromatic systems[2][3]. The three-dimensional nature of the cyclobutane scaffold provides opportunities for novel molecular designs that can enhance binding affinity and selectivity for biological targets[2]. Furthermore, tertiary alcohols are known to be resistant to metabolic oxidation, a common pathway for drug clearance, which can lead to improved pharmacokinetic profiles[4][5][6][7]. The strategic incorporation of a 1-butylcyclobutan-1-ol motif into a drug candidate could therefore offer a pathway to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

This technical guide provides a comprehensive overview of 1-butylcyclobutan-1-ol, including its chemical properties, a detailed experimental protocol for its synthesis, its spectral characteristics, and a discussion of its potential applications in drug development.

## Chemical and Physical Properties

The fundamental properties of 1-butylcyclobutan-1-ol are summarized in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

Property	Value	Reference
IUPAC Name	1-butylcyclobutan-1-ol	[1]
Synonyms	1-Butylcyclobutanol	[1]
CAS Number	20434-34-8	[1]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O	[1]
Molecular Weight	128.21 g/mol	[1]
Canonical SMILES	CCCCC1(CCC1)O	[1]
InChI	InChI=1S/C8H16O/c1-2-3-5-8(9)6-4-7-8/h9H,2-7H2,1H3	[1]
InChIKey	OJTUXDCUCZTUBM-UHFFFAOYSA-N	[1]

## Synthesis of 1-Butylcyclobutan-1-ol

The most direct and common method for the synthesis of 1-butylcyclobutan-1-ol is the Grignard reaction, which involves the nucleophilic addition of a butyl Grignard reagent to cyclobutanone. This method is widely used for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols.

## General Reaction Scheme

The overall reaction for the synthesis of 1-butylcyclobutan-1-ol via the Grignard reaction is as follows:

- Formation of the Grignard Reagent: Butylmagnesium bromide is prepared by reacting 1-bromobutane with magnesium metal in an anhydrous ether solvent.

- **Nucleophilic Addition:** The prepared Grignard reagent is then reacted with cyclobutanone. The nucleophilic butyl group attacks the electrophilic carbonyl carbon of cyclobutanone.
- **Acidic Workup:** The resulting magnesium alkoxide intermediate is hydrolyzed in an acidic workup to yield the final product, 1-butylcyclobutan-1-ol.

## Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 1-butylcyclobutan-1-ol.

Materials:

- Magnesium turnings
- Iodine (crystal)
- 1-Bromobutane
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Cyclobutanone
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

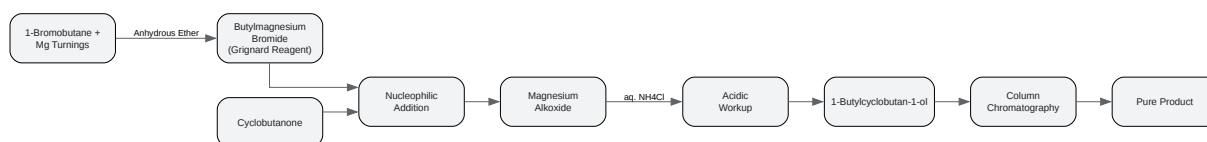
Procedure:

- **Preparation of the Grignard Reagent:**
  - A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried to remove any moisture.
  - Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask under a nitrogen atmosphere.
  - A solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as indicated by the disappearance of

the iodine color and gentle refluxing of the ether. The remaining 1-bromobutane solution is added at a rate that maintains a gentle reflux.

- After the addition is complete, the mixture is stirred at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Cyclobutanone:
  - A solution of cyclobutanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).
  - The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
- Workup and Purification:
  - The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride with vigorous stirring.
  - The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.
  - The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
  - The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield pure 1-butylcyclobutan-1-ol.

## Synthetic Workflow Diagram



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Caption: Synthetic workflow for 1-butylcyclobutan-1-ol.

## Spectroscopic Data

The structural elucidation of 1-butylcyclobutan-1-ol is confirmed through various spectroscopic techniques. The expected data is summarized below.

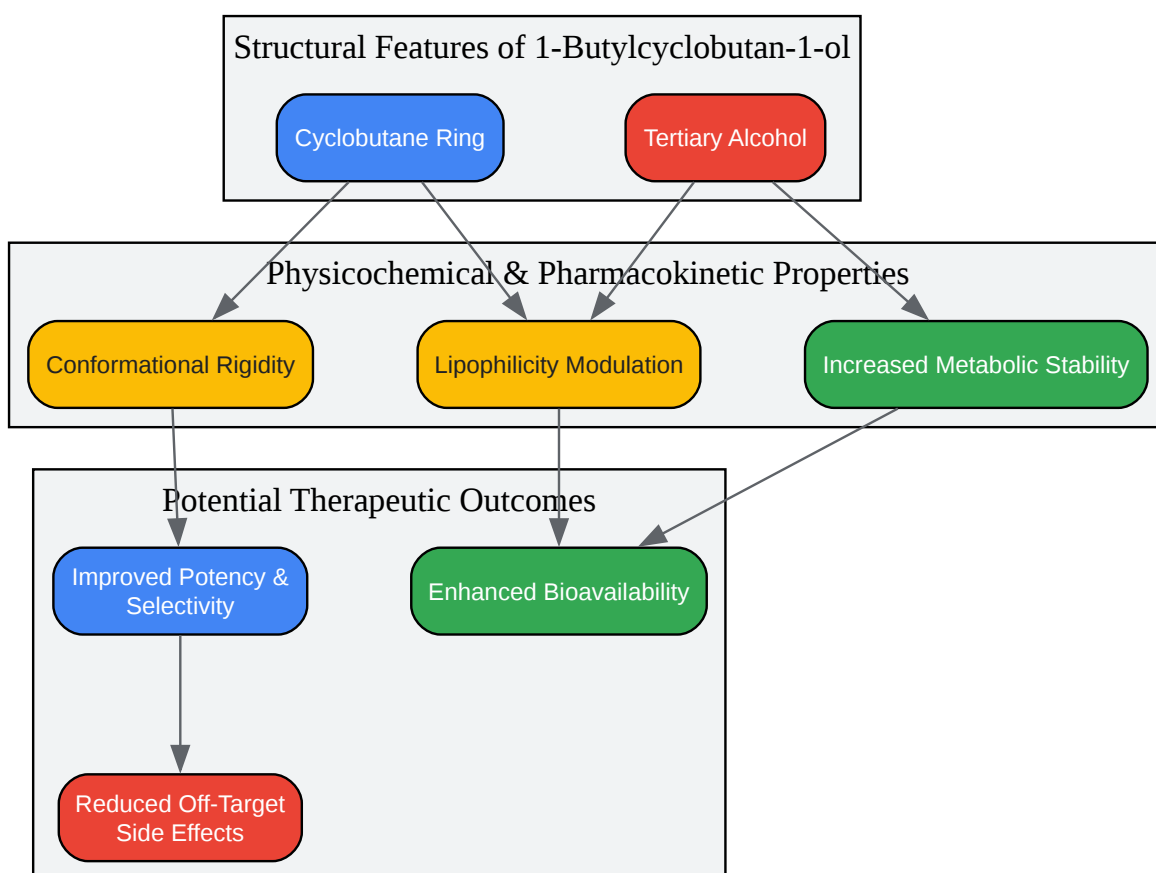
Spectroscopic Data	Predicted Chemical Shifts ( $\delta$ ) / Wavenumber ( $\text{cm}^{-1}$ ) / $m/z$
$^1\text{H}$ NMR	$\sim 3.5\text{--}4.0$ ppm (s, 1H, -OH), $1.8\text{--}2.2$ ppm (m, 4H, cyclobutane-H), $1.2\text{--}1.6$ ppm (m, 6H, butyl- $\text{CH}_2$ ), $0.9$ ppm (t, 3H, butyl- $\text{CH}_3$ )
$^{13}\text{C}$ NMR	$\sim 70\text{--}75$ ppm (quaternary C-OH), $\sim 35\text{--}40$ ppm (cyclobutane- $\text{CH}_2$ ), $\sim 25\text{--}30$ ppm (butyl- $\text{CH}_2$ ), $\sim 14$ ppm (butyl- $\text{CH}_3$ )
Infrared (IR)	$\sim 3400$ $\text{cm}^{-1}$ (broad, O-H stretch), $\sim 2950\text{--}2850$ $\text{cm}^{-1}$ (C-H stretch), $\sim 1460$ $\text{cm}^{-1}$ (C-H bend), $\sim 1150$ $\text{cm}^{-1}$ (C-O stretch)
Mass Spectrometry (EI)	$m/z$ 128 ( $\text{M}^+$ ), 110 ( $\text{M}-\text{H}_2\text{O}^+$ ), 85, 71, 57 (butyl fragment)

## Relevance in Drug Development

The incorporation of a 1-butylcyclobutan-1-ol moiety into a drug candidate can be a strategic approach to enhance its pharmacological properties. The cyclobutane ring can act as a rigid scaffold, locking the molecule into a specific conformation that may be more favorable for binding to its biological target. This can lead to increased potency and selectivity. The tertiary alcohol group is resistant to oxidation, a major metabolic pathway for primary and secondary alcohols, thus potentially increasing the metabolic stability and in vivo half-life of the drug.

## Conceptual Signaling Pathway for Improved Drug Properties

The following diagram illustrates the logical relationship between the structural features of 1-butylcyclobutan-1-ol and its potential benefits in drug development.



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Caption: Potential benefits of 1-butylcyclobutan-1-ol in drug design.

## Conclusion

1-Butylcyclobutan-1-ol is a valuable building block for medicinal chemists and drug development professionals. Its synthesis is readily achievable through established methods such as the Grignard reaction. The unique combination of a rigid cyclobutane scaffold and a metabolically stable tertiary alcohol makes it an attractive moiety for incorporation into novel therapeutic agents. The strategic use of this compound has the potential to address common challenges in drug design, including metabolic instability and lack of conformational control, ultimately leading to the development of safer and more effective medicines. Further research into the biological activities of derivatives of 1-butylcyclobutan-1-ol is warranted to fully explore its potential in various therapeutic areas.

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Email: [info@benchchem.com](mailto:info@benchchem.com)